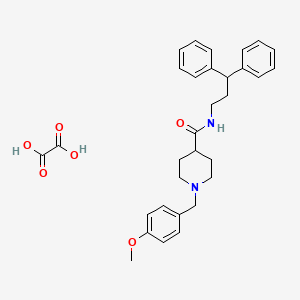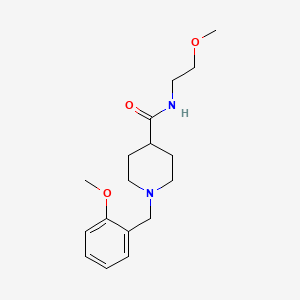![molecular formula C28H32N2O2 B3949866 1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as BPP-5a, is a synthetic compound that has gained attention in the scientific community for its potential use in the field of neuroscience research.
Mecanismo De Acción
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide binds to the KORs and prevents the activation of G proteins, which are responsible for transmitting signals within cells. This results in a decrease in the activity of neurons that are normally activated by KORs. The exact mechanism of how this leads to the observed effects is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of effects in animal models. These include reducing anxiety-like behavior, decreasing the rewarding effects of drugs of abuse, and reducing the severity of withdrawal symptoms. This compound has also been shown to have analgesic effects, meaning it can reduce pain sensitivity. These effects are thought to be mediated by changes in the activity of specific brain regions such as the prefrontal cortex and the nucleus accumbens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is its selectivity for KORs. This allows researchers to study the effects of KORs specifically, without interference from other opioid receptors. However, this compound has some limitations as well. For example, it has a relatively short half-life in the body, meaning it needs to be administered frequently to maintain its effects. Additionally, its effects can vary depending on the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research involving 1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is the role of KORs in stress-related disorders such as depression and anxiety. Another potential direction is the use of this compound in the development of new treatments for addiction and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it produces its effects.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide has been primarily used in neuroscience research to study the role of the kappa opioid receptor (KOR) in the brain. KORs are involved in the regulation of pain, stress, mood, and addiction. This compound is a selective antagonist of KORs, meaning it binds to the receptors and blocks their activity. This allows researchers to study the effects of KORs in the absence of their normal activity.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c31-28(29-18-15-23-7-3-1-4-8-23)26-16-19-30(20-17-26)21-24-11-13-27(14-12-24)32-22-25-9-5-2-6-10-25/h1-14,26H,15-22H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAQRLKUCPOEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





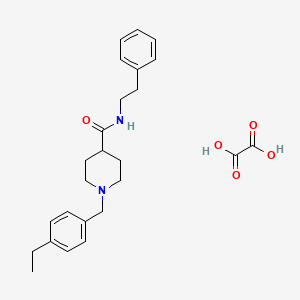

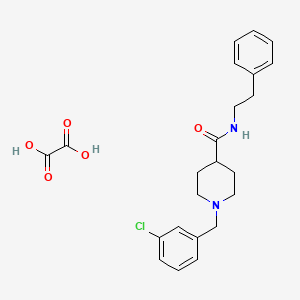
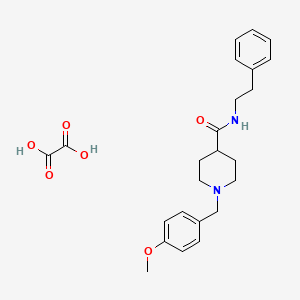


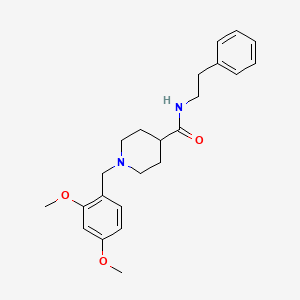


![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
